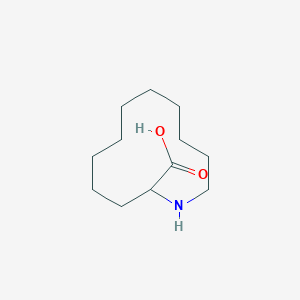
Azacyclododecane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azacyclododecane-2-carboxylic acid is a cyclic compound containing a twelve-membered ring with one nitrogen atom and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azacyclododecane-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of a linear precursor containing a nitrogen atom and a carboxylic acid group. This can be achieved through intramolecular nucleophilic substitution reactions under basic conditions. Another method involves the use of Grignard reagents to form the cyclic structure, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions: Azacyclododecane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylates.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products:
Oxidation: Carboxylates and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Substituted azacyclododecane derivatives
Aplicaciones Científicas De Investigación
Azacyclododecane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the production of polymers and materials with specific properties
Mecanismo De Acción
The mechanism of action of azacyclododecane-2-carboxylic acid involves its ability to interact with various molecular targets. The nitrogen atom in the ring can form coordination complexes with metal ions, influencing the compound’s reactivity and interactions. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments .
Comparación Con Compuestos Similares
Azacyclododecane-2-carboxylic acid can be compared with other cyclic compounds containing nitrogen and carboxylic acid groups, such as:
- Azacyclononane-2-carboxylic acid
- Azacycloundecane-2-carboxylic acid
- Azacyclotridecane-2-carboxylic acid
These compounds share similar structural features but differ in ring size and the position of functional groups. This compound is unique due to its twelve-membered ring, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
38064-99-2 |
|---|---|
Fórmula molecular |
C12H23NO2 |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
azacyclododecane-2-carboxylic acid |
InChI |
InChI=1S/C12H23NO2/c14-12(15)11-9-7-5-3-1-2-4-6-8-10-13-11/h11,13H,1-10H2,(H,14,15) |
Clave InChI |
ZMOYDNNDUWHMSU-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCNC(CCCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
![1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione](/img/structure/B14664935.png)
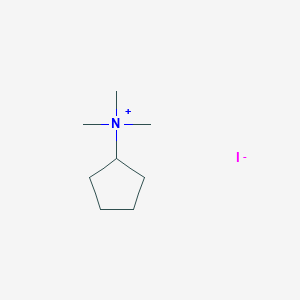
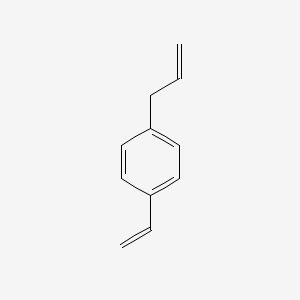



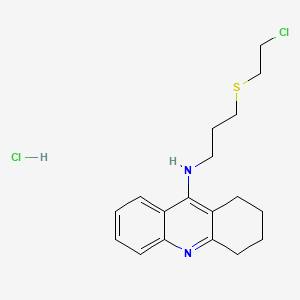
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
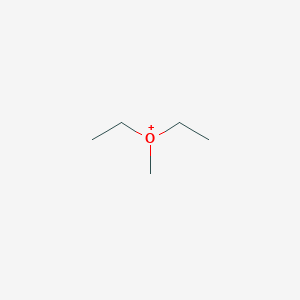
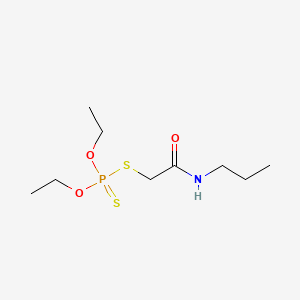
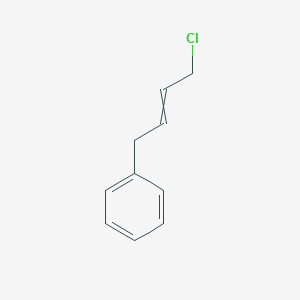
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
